molecular formula C17H11NO4 B5832303 ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Cat. No.: B5832303
M. Wt: 293.27 g/mol
InChI Key: XBOJPRFDPAHDNO-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its anthraquinone core, which is fused with an isoxazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is preferred to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c1-2-21-17(20)12-8-7-11-13-14(12)18-22-16(13)10-6-4-3-5-9(10)15(11)19/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOJPRFDPAHDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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